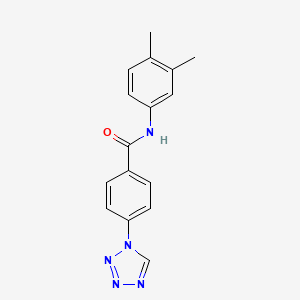

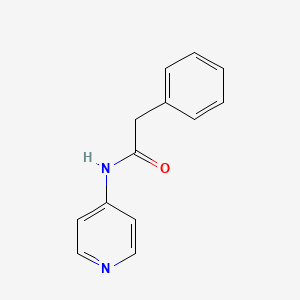

![molecular formula C14H11N3O3S B5569329 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of interest due to its incorporation of the thiadiazole ring, which is known for its potential in various applications due to its chemical stability and interesting biological activities. The thiadiazole ring, fused with furan and benzamide moieties, contributes to the compound's unique properties, making it a subject of research in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of derivatives incorporating thiadiazole and furan components has been explored through cyclization reactions, such as those described by Kuticheva et al. (2015), who detailed the synthesis of alkyl furan-2-furoate and acrylate derivatives via the Hurd-Mori reaction. This method, along with others, highlights the routes to synthesize complex molecules featuring the thiadiazole and furan groups, which could be adapted for the synthesis of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has been elucidated using techniques like single-crystal X-ray diffraction and DFT calculations. For example, the study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the effects of intermolecular interactions on molecular geometry, which could be relevant for understanding the structural aspects of the target compound (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of thiadiazole-furan derivatives have been studied, showing that these compounds participate in various chemical reactions and possess thermally stable fragments, as discussed in the synthesis and reaction studies of thiadiazole derivatives (Kuticheva, Pevzner, & Petrov, 2015).

Physical Properties Analysis

Research on compounds with similar structures, such as the analysis of crystal growth, optical, and thermal properties of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, provides valuable insights into the physical properties that N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide might exhibit, including stability and optical characteristics (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiadiazole ring have demonstrated the potential chemical interactions and biological activities of these molecules, suggesting similar properties for N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (Desai et al., 2013).

科学的研究の応用

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis and evaluation of various derivatives incorporating the 1,3,4-thiadiazole ring for antimicrobial screening. For instance, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant in vitro antibacterial and antifungal activities against common pathogens (Desai et al., 2013). Another study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, finding compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).

Antitumor Properties

A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and evaluated for their in vitro antitumor activities. One derivative exhibited the best inhibitory effect against SKOV-3 cells, indicating potential for further exploration as antitumor agents (Almasirad et al., 2016).

Adenosine Receptor Antagonism

Novel classes of heterocyclic compounds were developed as adenosine antagonists based on a template approach. This led to the discovery of compounds with significant affinities for adenosine receptors, revealing insights into receptor-ligand interaction and highlighting the potential of thiazole or thiadiazole derivatives as promising candidates for further development (Muijlwijk-Koezen et al., 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVRZNKPSOSFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

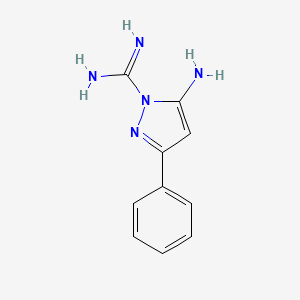

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

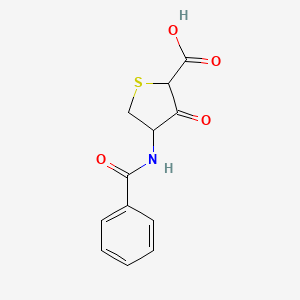

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

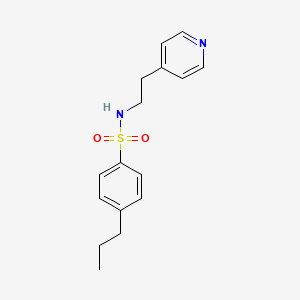

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)